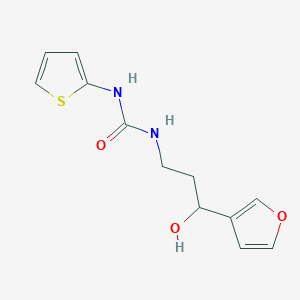

1-(3-(Furan-3-yl)-3-hydroxypropyl)-3-(thiophen-2-yl)urea

Description

1-(3-(Furan-3-yl)-3-hydroxypropyl)-3-(thiophen-2-yl)urea is a urea derivative characterized by a furan-3-yl group attached to a hydroxypropyl chain at one nitrogen of the urea moiety and a thiophen-2-yl group at the other nitrogen.

Properties

IUPAC Name |

1-[3-(furan-3-yl)-3-hydroxypropyl]-3-thiophen-2-ylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3S/c15-10(9-4-6-17-8-9)3-5-13-12(16)14-11-2-1-7-18-11/h1-2,4,6-8,10,15H,3,5H2,(H2,13,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRIWMSAGGVOOSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)NC(=O)NCCC(C2=COC=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Furan-3-yl)-3-hydroxypropyl)-3-(thiophen-2-yl)urea typically involves the following steps:

Formation of the Furan Ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods like the Gewald reaction, which involves the condensation of α-cyanoesters with sulfur and ketones.

Coupling of Furan and Thiophene Rings: The furan and thiophene rings are coupled through a hydroxypropyl linker, which can be introduced via a Grignard reaction or other suitable methods.

Formation of the Urea Group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Furan-3-yl)-3-hydroxypropyl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:

Oxidation: The furan and thiophene rings can be oxidized to form corresponding oxides.

Reduction: The compound can be reduced to form dihydrofuran and dihydrothiophene derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the heterocyclic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-3-one and thiophene-2-one derivatives, while reduction may produce dihydrofuran and dihydrothiophene derivatives.

Scientific Research Applications

1-(3-(Furan-3-yl)-3-hydroxypropyl)-3-(thiophen-2-yl)urea is an organic compound featuring furan and thiophene rings, connected by a central thiourea group. The presence of a hydroxypropyl group enhances its chemical versatility, making it suitable for interactions with biological systems and applications in materials science. Research suggests this compound has potential pharmacological properties, with its mechanism of action involving interactions with enzymes and receptors.

Potential Applications

This compound has several notable applications:

- Medicinal Chemistry: Studies on the interactions of this compound with biological targets have shown that it may bind to active sites on enzymes or receptors, leading to conformational changes that affect biochemical pathways. These interactions are crucial for understanding its potential therapeutic effects and optimizing its use in medicinal chemistry.

Several compounds share structural similarities with this compound:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-(3-(Furan-2-yl)-3-hydroxypropyl)-3-(pyridin-2-yl)urea | Pyridine ring instead of thiophene | Different electronic properties due to nitrogen in pyridine |

| 1-(3-(Furan-2-yl)-3-hydroxypropyl)-3-(benzothiophen-2-yl)urea | Benzothiophene ring | Enhanced stability due to fused ring structure |

| 1-(4-(Furan-2-yl)-4-hydroxybutanoyl)-2-thiourea | Contains thiourea instead of urea | Different reactivity patterns due to sulfur presence |

Mechanism of Action

The mechanism of action of 1-(3-(Furan-3-yl)-3-hydroxypropyl)-3-(thiophen-2-yl)urea would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Substituent Variations

- Benzofuran Analogues: The compound 1-(3-(Benzofuran-2-yl)-3-hydroxypropyl)-3-(thiophen-2-yl)urea (CAS 1448133-47-8) replaces the furan-3-yl group with a benzofuran-2-yl moiety.

- Adamantyl Ureas: Compounds such as 1-(1-adamantyl)-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)urea () feature a rigid adamantyl group instead of the hydroxypropyl-furan chain. Adamantyl derivatives are known for enhanced metabolic stability and affinity for hydrophobic binding pockets, as seen in anti-tuberculosis agents .

- Thiophenylthiazole Ureas : TTU6–TTU9 () incorporate a thiazole ring conjugated to thiophen-2-yl, differing from the target compound’s direct thiophen-2-yl attachment. The thiazole moiety introduces additional hydrogen-bonding and π-stacking capabilities, which may enhance interactions with enzymatic targets .

Molecular Complexity

- The compound 1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea (CAS 2034495-64-0) includes a pyrazole ring and trifluoromethylphenyl group, increasing steric bulk and electronic effects compared to the simpler hydroxypropyl-furan structure .

Physicochemical Properties

*Inferred molecular formula for target compound: Likely C₁₃H₁₅N₂O₃S (based on structural analysis).

Biological Activity

1-(3-(Furan-3-yl)-3-hydroxypropyl)-3-(thiophen-2-yl)urea, with the CAS number 1428349-10-3, is a compound that has garnered attention for its potential biological activities. Its structure features a furan ring and a thiophene moiety, which are known to contribute to various pharmacological effects. This article reviews the biological activity of this compound, synthesizing findings from diverse research studies.

The molecular formula of this compound is C12H14N2O3S, with a molecular weight of 266.32 g/mol. The compound's structural characteristics suggest potential interactions with biological targets due to the presence of functional groups capable of forming hydrogen bonds .

Biological Activities

The biological activities of compounds similar to this compound have been extensively documented, particularly in the context of (thio)ureas. These compounds exhibit a wide range of pharmacological effects, including:

- Antimicrobial Activity : Many (thio)ureas demonstrate antibacterial and antifungal properties. For example, studies have shown that related compounds inhibit the growth of various bacterial strains at minimal inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL .

- Anticancer Properties : Certain derivatives have shown promising results in cancer cell lines. For instance, compounds with similar urea structures have exhibited GI50 values (the concentration required to inhibit cell growth by 50%) as low as 1.7 µM against non-small cell lung cancer .

- Anti-inflammatory Effects : Urea derivatives have been noted for their ability to modulate inflammatory responses, which is critical in conditions like arthritis and other inflammatory diseases .

The mechanism by which this compound exerts its biological effects likely involves interaction with specific enzymes or receptors. For instance, compounds in this class can inhibit soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of lipid mediators that regulate inflammation and blood pressure . The presence of the furan and thiophene rings may enhance binding affinity to these targets due to their electron-rich nature.

Case Studies

Several studies have explored the biological activity of urea derivatives:

- Study on Antitumor Activity : A series of (thio)ureas were tested for their anticancer properties against various cell lines, revealing significant cytotoxicity with IC50 values indicating effective inhibition at low concentrations .

- Antimicrobial Testing : In vitro assays demonstrated that certain urea derivatives exhibited strong antibacterial activity against both Gram-positive and Gram-negative bacteria, with varying degrees of efficacy depending on the specific structure .

Data Table: Biological Activities Overview

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 1-(3-(Furan-3-yl)-3-hydroxypropyl)-3-(thiophen-2-yl)urea, and how can reaction conditions be optimized?

- Methodological Answer : Urea derivatives are typically synthesized via the reaction of isocyanates with amines. For this compound, a plausible route involves reacting a furan-substituted isocyanate (e.g., 3-furyl isocyanate) with a thiophene-containing amine (e.g., 2-aminothiophene) in an inert solvent (e.g., dichloromethane or toluene) under reflux. Triethylamine is commonly used to neutralize HCl byproducts. Optimization includes:

- Solvent selection : Polar aprotic solvents improve reactivity.

- Temperature control : Reflux conditions (~40–80°C) balance reaction rate and side-product formation.

- Stoichiometry : A 1:1 molar ratio of isocyanate to amine minimizes unreacted intermediates.

- Reference: Similar protocols for urea derivatives are detailed in .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound's purity and structure?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies functional groups (e.g., urea NH, furan/thiophene protons) and stereochemistry.

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity. Mobile phases: acetonitrile/water gradients.

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight and fragmentation patterns.

- Infrared (IR) Spectroscopy : Detects carbonyl (C=O) and NH stretches (~1640–1700 cm⁻¹ and ~3300 cm⁻¹, respectively).

- Reference: Analytical workflows for related urea compounds are described in .

Q. What are the key considerations in scaling up the synthesis from laboratory to pilot-scale while maintaining reproducibility?

- Methodological Answer :

- Solvent Volume : Ensure consistent solvent-to-reactant ratios to avoid dilution effects.

- Temperature Control : Use jacketed reactors for uniform heating during scaling.

- Purification : Column chromatography may be replaced with recrystallization or fractional distillation for cost efficiency.

- Quality Control : Implement in-process monitoring (e.g., TLC or inline IR) to detect deviations.

- Reference: Scale-up strategies for urea analogs are discussed in .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound's biological activity, particularly its anticancer or antimicrobial potential?

- Methodological Answer :

- In Vitro Anticancer Assays :

- Use MTT or CellTiter-Glo® assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.

- Include positive controls (e.g., doxorubicin) and vehicle controls (DMSO).

- Antimicrobial Screening :

- Perform disk diffusion or broth microdilution assays against Gram-positive/negative bacteria (e.g., E. coli, S. aureus).

- Test at concentrations ranging from 1–100 µM.

- Mechanistic Studies : Flow cytometry for apoptosis/necrosis analysis or ROS detection assays.

- Reference: Biological evaluation frameworks for urea derivatives are outlined in .

Q. What computational approaches are suitable for modeling the compound's interactions with biological targets, such as enzymes or receptors?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to targets (e.g., kinases, GPCRs).

- Molecular Dynamics (MD) Simulations : GROMACS or AMBER for assessing stability of ligand-receptor complexes over 100+ ns trajectories.

- QSAR Modeling : Develop quantitative structure-activity relationships using descriptors like logP, H-bond donors, and topological polar surface area.

- Reference: Theoretical frameworks for drug design are highlighted in .

Q. How should researchers address contradictions in reported data, such as varying synthetic yields or conflicting biological activity results?

- Methodological Answer :

- Synthetic Reproducibility :

- Verify reactant purity (e.g., via NMR or HPLC).

- Test alternative catalysts (e.g., DMAP vs. triethylamine) .

- Biological Variability :

- Standardize cell culture conditions (passage number, serum concentration).

- Validate assays with internal replicates and blinded analysis.

- Statistical Analysis : Apply ANOVA or Tukey’s HSD test to identify significant differences.

- Reference: Data validation strategies are inferred from .

Q. What strategies can be employed to improve the compound's solubility and bioavailability for pharmacological studies?

- Methodological Answer :

- Salt Formation : React with HCl or sodium salts to enhance aqueous solubility.

- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) on the hydroxypropyl moiety.

- Nanoformulations : Encapsulate in liposomes or polymeric nanoparticles (PLGA) for sustained release.

- Co-solvency : Use DMSO:PEG 400 mixtures (≤10% v/v) in in vivo studies.

- Reference: Bioavailability enhancement techniques are extrapolated from .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.